9-methyl-9H-carbazole-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

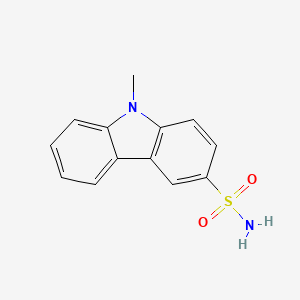

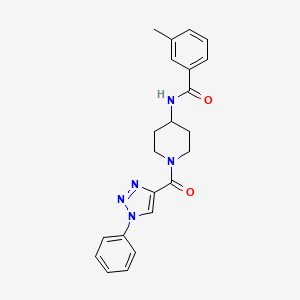

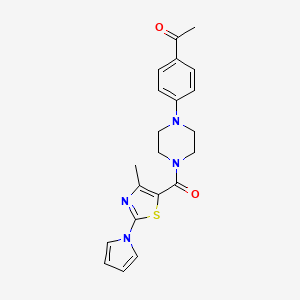

9-methyl-9H-carbazole-3-sulfonamide is a chemical compound with the molecular formula C13H12N2O2S . It has a molecular weight of 260.32 .

Molecular Structure Analysis

The InChI code for 9-methyl-9H-carbazole-3-sulfonamide is1S/C13H12N2O2S/c1-15-12-5-3-2-4-10 (12)11-8-9 (18 (14,16)17)6-7-13 (11)15/h2-8H,1H3, (H2,14,16,17) . This indicates the presence of a carbazole ring with a sulfonamide group attached. Physical And Chemical Properties Analysis

The physical form of 9-methyl-9H-carbazole-3-sulfonamide is a powder . It has a storage temperature of room temperature .Scientific Research Applications

Anti-Tumor Activity

Carbazoles have been shown to possess anti-tumor properties . They can be used in the development of new medications for cancer treatment .

Anti-Bacterial Activity

Carbazole-derived products have been found to have anti-bacterial properties . For example, Murrayanine, a carbazole-derived compound, was discovered to have anti-bacterial properties .

Anti-Fungal Activity

Carbazoles also exhibit anti-fungal effects . They can inhibit the growth of certain fungi, making them potential candidates for anti-fungal drugs .

Anti-Diabetic Activity

Carbazole derivatives play a role in the pathogenesis and development of diabetes . They have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Anti-Oxidative Activity

Carbazoles have anti-oxidative properties . They can neutralize harmful free radicals in the body, potentially preventing various diseases and conditions caused by oxidative stress .

Anti-Inflammatory Activity

Carbazole derivatives have anti-inflammatory activities . They can be used to develop new medications for conditions caused by inflammation .

Neuroprotective Activity

Carbazoles have neuroprotective effects . They can protect nerve cells from damage, which could potentially be used in the treatment of neurodegenerative diseases .

Anticonvulsant Activity

Carbazoles have been shown to have anticonvulsant effects . They could potentially be used in the development of new medications for the treatment of epilepsy .

Safety and Hazards

9-methyl-9H-carbazole-3-sulfonamide has several safety warnings associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for 9-methyl-9H-carbazole-3-sulfonamide are not mentioned in the search results, carbazole compounds in general have attracted increasing interest due to their diverse pharmacological activities . They are considered by many medicinal chemists as a pharmacophoric nucleus because of their fused-ring structure with a highly conjugated system . This makes them attractive for the synthesis of a variety of bio-medically active compounds .

properties

IUPAC Name |

9-methylcarbazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-15-12-5-3-2-4-10(12)11-8-9(18(14,16)17)6-7-13(11)15/h2-8H,1H3,(H2,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKCDUUGRBUVQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-9H-carbazole-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-(4-pyridinyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2677324.png)

![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)

![4-ethyl-1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2677342.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)

![Methyl (1-{[(propan-2-ylcarbamoyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2677346.png)